molecular formula C15H20N2S B12387347 4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine

4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine

Cat. No.: B12387347
M. Wt: 260.4 g/mol
InChI Key: DNOVKAUCGLWSEE-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group and a dimethylphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine typically involves the following steps:

  • Formation of Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, the starting materials would include an appropriate α-haloketone and thiourea.

  • Introduction of tert-Butyl Group: : The tert-butyl group can be introduced via alkylation reactions. tert-Butyl chloride or tert-butyl bromide can be used as alkylating agents in the presence of a base such as potassium carbonate.

  • Attachment of Dimethylphenyl Group: : The dimethylphenyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate thiazole compound with 2,3-dimethylphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, bases like potassium carbonate, solvents such as dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the substituents introduced.

Scientific Research Applications

4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential antitumor and antimicrobial activities. Thiazole derivatives are known for their biological activities, and this compound is no exception .

  • Materials Science: : It can be used in the development of organic semiconductors and other materials with specific electronic properties.

  • Chemical Biology: : The compound can serve as a probe in biochemical assays to study enzyme activities and protein interactions.

  • Pharmaceutical Research: : It is explored as a lead compound for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by:

  • Inhibition of Enzymes: : The compound may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways in pathogens or cancer cells.

  • Interaction with DNA: : It may intercalate into DNA, affecting replication and transcription processes, thereby exhibiting antitumor activity.

  • Modulation of Signaling Pathways: : The compound can modulate signaling pathways, leading to altered cellular responses and potentially therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine is unique due to its specific combination of tert-butyl and dimethylphenyl groups attached to the thiazole ring

Properties

Molecular Formula

C15H20N2S

Molecular Weight

260.4 g/mol

IUPAC Name

4-tert-butyl-N-(2,3-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H20N2S/c1-10-7-6-8-12(11(10)2)16-14-17-13(9-18-14)15(3,4)5/h6-9H,1-5H3,(H,16,17)

InChI Key

DNOVKAUCGLWSEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=CS2)C(C)(C)C)C

Origin of Product

United States

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